molecular formula C11H11NO B3054130 1-(1H-indol-2-yl)propan-2-one CAS No. 58352-07-1

1-(1H-indol-2-yl)propan-2-one

Cat. No.: B3054130
CAS No.: 58352-07-1
M. Wt: 173.21 g/mol
InChI Key: WAGPFYGOLZGETK-UHFFFAOYSA-N
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Description

1-(1H-indol-2-yl)propan-2-one is an organic compound belonging to the indole family, characterized by a propanone group attached to the indole ring Indole derivatives are significant in various fields due to their biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-indol-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure . Another method includes the use of methanesulfonic acid under reflux conditions in methanol, yielding the desired indole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to

Properties

IUPAC Name

1-(1H-indol-2-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8(13)6-10-7-9-4-2-3-5-11(9)12-10/h2-5,7,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGPFYGOLZGETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40492304
Record name 1-(1H-Indol-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40492304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58352-07-1
Record name 1-(1H-Indol-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40492304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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